N'-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-4-methoxybenzohydrazide is a complex organic compound that combines the structural features of benzimidazole, chromene, and benzohydrazide. This compound is of significant interest due to its potential biological activities, including antiparasitic and antioxidant properties .
Preparation Methods
The synthesis of N’-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-4-methoxybenzohydrazide typically involves the condensation of 3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-one with 4-methoxybenzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The chromene and benzohydrazide components contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-4-methoxybenzohydrazide can be compared with other benzimidazole and chromene derivatives. Similar compounds include:
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Chromene derivatives: Exhibiting antioxidant, anti-inflammatory, and anticancer activities.
Benzohydrazide derivatives: Used in the development of pharmaceuticals due to their diverse biological activities.
The uniqueness of N’-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-4-methoxybenzohydrazide lies in its combined structural features, which confer a distinct set of biological activities and chemical reactivity .
Properties
Molecular Formula |
C25H20N4O4 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[(Z)-[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]-4-methoxybenzamide |
InChI |
InChI=1S/C25H20N4O4/c1-31-17-12-10-15(11-13-17)24(30)28-29-25-18(23-26-19-7-3-4-8-20(19)27-23)14-16-6-5-9-21(32-2)22(16)33-25/h3-14H,1-2H3,(H,26,27)(H,28,30)/b29-25- |
InChI Key |
LVJHYJADFRMHQK-GNVQSUKOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.